![molecular formula C5H10O2 B13526754 [(2R)-3,3-dimethyloxiran-2-yl]methanol](/img/structure/B13526754.png)
[(2R)-3,3-dimethyloxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-3,3-dimethyloxiran-2-yl]methanol is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is also known by other names such as ®-dimethylglicidol and ®-2,3-epoxy-3-methyl-1-butanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2R)-3,3-dimethyloxiran-2-yl]methanol can be synthesized through various methods. One common synthetic route involves the epoxidation of ®-3-methyl-2-buten-1-ol using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. These methods often utilize catalysts and controlled reaction conditions to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-3,3-dimethyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Diols
Substitution: Substituted alcohols, ethers, and amines
Wissenschaftliche Forschungsanwendungen
[(2R)-3,3-dimethyloxiran-2-yl]methanol is a versatile compound with applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of [(2R)-3,3-dimethyloxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s epoxide ring is highly reactive, allowing it to participate in various chemical reactions. It can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is crucial in its role as a catalyst and in the formation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2,3-Epoxy-3-methyl-1-butanol
- ®-dimethylglicidol
- (2R)-3-methyl-2,3-epoxybutan-1-ol
Uniqueness
[(2R)-3,3-dimethyloxiran-2-yl]methanol stands out due to its specific chiral configuration and the presence of an epoxide ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral resolution processes .
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
[(2R)-3,3-dimethyloxiran-2-yl]methanol |
InChI |
InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
HJXAWVLTVYGIBH-SCSAIBSYSA-N |
Isomerische SMILES |
CC1([C@H](O1)CO)C |
Kanonische SMILES |
CC1(C(O1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)

![(E)-4-(4-Biphenylyl)-3-buten-2-on [German]](/img/structure/B13526680.png)
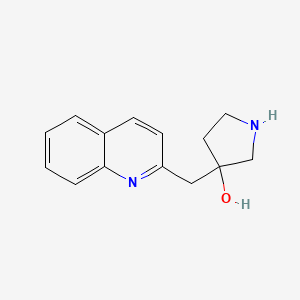
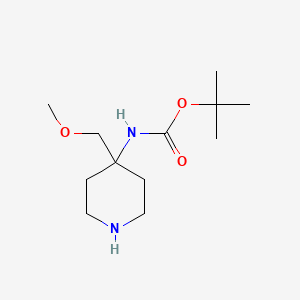

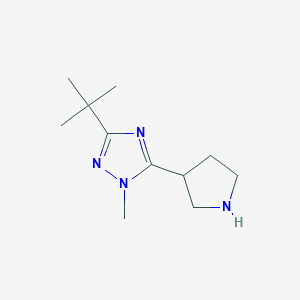
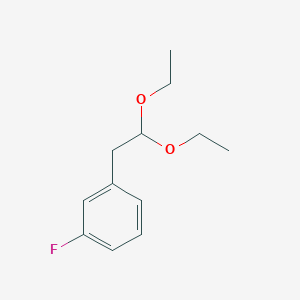
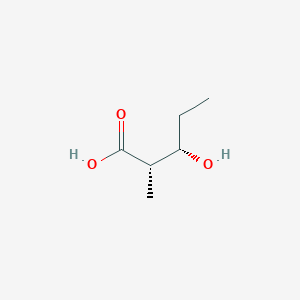
![1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13526733.png)
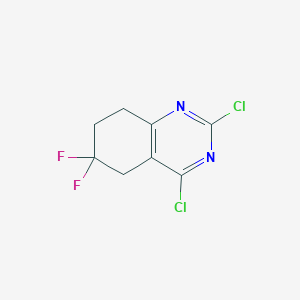
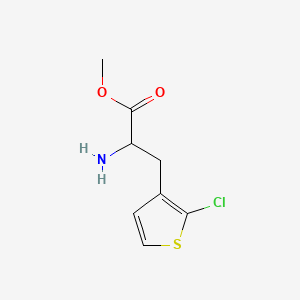

![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)
